molecular formula C24H30O5 B1666799 Beraprost CAS No. 88430-50-6

Beraprost

Cat. No. B1666799
CAS RN: 88430-50-6
M. Wt: 398.5 g/mol
InChI Key: CTPOHARTNNSRSR-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beraprost is a pharmaceutical drug used in several Asian countries, including Japan and South Korea, as a vasodilator and antiplatelet agent . It is classified as a prostacyclin analog and has been studied for the treatment of pulmonary hypertension and for use in avoiding reperfusion injury .


Synthesis Analysis

Beraprost synthesis has been described in several studies. A modular and stereoselective total synthesis of the antiplatelet drug beraprost was achieved in only 8 steps from a key enal-lactone . Another study described an efficient and straightforward synthesis of beraprost sodium with dicyclopentadiene as a starting material .


Molecular Structure Analysis

Beraprost has a complex molecular structure. Its molecular formula is C24H30O5 and its molar mass is 398.499 g/mol . The structure includes a cyclopenta[b]benzofuran ring system .


Chemical Reactions Analysis

Beraprost acts by binding to prostacyclin membrane receptors, ultimately inhibiting the release of Ca2+ from intracellular storage sites . This reduction in the influx of Ca2+ has been postulated to cause relaxation of the smooth muscle cells and vasodilation .


Physical And Chemical Properties Analysis

Beraprost sodium is the organic sodium salt of beraprost . It is used in the treatment of chronic arterial occlusive disease and primary pulmonary hypertension in Japan . Its molecular formula is C24H29NaO5 and its molar mass is 420.47 g/mol .

Scientific Research Applications

Pharmacology and Therapeutic Efficacy

Beraprost sodium, a stable, orally active prostacyclin analogue, is known for its vasodilatory, antiplatelet, and cytoprotective effects. Its mechanism involves binding to prostacyclin membrane receptors, reducing the influx of Ca2+ which causes relaxation of smooth muscle cells and vasodilation. This drug has been evaluated for its efficacy in treating peripheral arterial disease, including Buerger's disease and arteriosclerosis obliterans, showing improvements in ulcer size, pain reduction, and sensation of cold in extremities. Additionally, beraprost has been assessed in patients with intermittent claudication, demonstrating significant increases in pain-free and absolute walking distances. However, its effectiveness in these patients is not consistently supported across all studies (Melian & Goa, 2002).

Pulmonary Arterial Hypertension (PAH)

Beraprost has shown promise in treating PAH, as evidenced in randomized, double-blind, placebo-controlled trials. It improved exercise capacity and symptoms in patients with PAH, particularly in those with primary pulmonary hypertension. The drug was associated with increases in 6-min walking distance and reductions in Borg dyspnea index. Despite not significantly changing cardiopulmonary hemodynamics and NYHA functional class, beraprost presents a beneficial option, especially considering its oral administration compared to intravenous prostacyclin therapies (Galiè et al., 2002).

Anti-inflammatory Effects

Beraprost's impact on polymorphonuclear leukocytes (PMNs) indicates potential anti-inflammatory properties. It effectively inhibited PMN chemotaxis and suppressed superoxide anion production, suggesting a role in mitigating inflammatory responses. This action is mediated through the elevation of intracellular cAMP levels and inhibition of Ca2+ mobilization in PMNs, aligning with the effects of prostacyclin (Kainoh Mie et al., 1990).

Vascular Cell Adhesion Molecule-1 (VCAM-1) Expression

In the context of type 2 diabetes mellitus and atherosclerosis, beraprost was found to significantly decrease tumor necrosis factor-alpha-induced VCAM-1 expression in vascular endothelial cells. It also repressed monocytoid cell adhesion, indicating a role in reducing atherosclerotic processes. In a study involving diabetic patients, beraprost treatment led to lower circulating VCAM-1 levels and a reduced progression of carotid arterial intima-media thickness, suggesting its potential in mitigating atherosclerosis progression in diabetic patients (Goya et al., 2003).

properties

IUPAC Name

4-[2-hydroxy-1-[(E)-3-hydroxy-4-methyloct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O5/c1-3-4-7-15(2)19(25)13-12-17-20(26)14-21-23(17)18-10-5-8-16(24(18)29-21)9-6-11-22(27)28/h5,8,10,12-13,15,17,19-21,23,25-26H,6-7,9,11,14H2,1-2H3,(H,27,28)/b13-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPOHARTNNSRSR-OUKQBFOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#CCC(C)C(/C=C/C1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Cyclopenta(b)benzofuran-5-butanoic acid, 2,3,3a,8b-tetrahydro-2-hydroxy-1-(3-hydroxy-4-methyl-1-octen-6-ynyl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Beraprost
Reactant of Route 2
Beraprost
Reactant of Route 3
Beraprost
Reactant of Route 4
Beraprost
Reactant of Route 5
Reactant of Route 5
Beraprost
Reactant of Route 6
Beraprost

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.